3-(4-chlorophenyl)-5-(2-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
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Overview
Description
3-(4-chlorophenyl)-5-(2-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. The process starts with the preparation of key intermediates, such as 4-chlorophenyl and 2-fluorophenyl derivatives. These intermediates undergo cyclization and spiro-annulation reactions under controlled conditions to form the final spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, solvent selection, and temperature control to ensure efficient synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-(2-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-chlorophenyl)-5-(2-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- (2E)-2-(4-fluorophenyl)-3-phenyl-2-propenoic acid
- 2-chloro-4-fluorophenyl N-(3-fluorophenyl)carbamate
Uniqueness
3-(4-chlorophenyl)-5-(2-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is unique due to its spiro structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C26H15ClFNO5 |
---|---|
Molecular Weight |
475.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-(2-fluorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C26H15ClFNO5/c27-14-11-9-13(10-12-14)21-19-20(25(33)29(24(19)32)18-8-4-3-7-17(18)28)26(34-21)22(30)15-5-1-2-6-16(15)23(26)31/h1-12,19-21H |
InChI Key |
MMJCBVOEAPJDIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=CC=CC=C6F |
Origin of Product |
United States |
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